molecular formula C27H49N3O2 B168656 N-Docosyl-5-nitropyridin-2-amine CAS No. 117088-74-1

N-Docosyl-5-nitropyridin-2-amine

Cat. No. B168656
M. Wt: 447.7 g/mol
InChI Key: BAHKMVDPGSUEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Docosyl-5-nitropyridin-2-amine (DNPA) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DNPA is a long-chain amino compound that contains a nitro group and a pyridine ring.

Mechanism Of Action

The mechanism of action of N-Docosyl-5-nitropyridin-2-amine as a fluorescent probe for NO involves the reaction of the nitro group on N-Docosyl-5-nitropyridin-2-amine with NO to form a nitrosamine product. This reaction results in the release of a fluorescent group, which can be detected using fluorescence spectroscopy. The reaction is specific to NO and does not react with other reactive oxygen species or nitrogen species.

Biochemical And Physiological Effects

N-Docosyl-5-nitropyridin-2-amine has been shown to have minimal toxicity in vitro and in vivo, making it a useful tool for studying NO in biological systems. The use of N-Docosyl-5-nitropyridin-2-amine as a fluorescent probe for NO has been demonstrated in various cell types, including neurons, endothelial cells, and immune cells. N-Docosyl-5-nitropyridin-2-amine has also been used to study the role of NO in various physiological processes, including blood pressure regulation, neurotransmission, and immune response.

Advantages And Limitations For Lab Experiments

The use of N-Docosyl-5-nitropyridin-2-amine as a fluorescent probe for NO has several advantages over other methods, including its high sensitivity and specificity for NO. N-Docosyl-5-nitropyridin-2-amine is also relatively easy to synthesize and has minimal toxicity, making it a useful tool for studying NO in biological systems. However, N-Docosyl-5-nitropyridin-2-amine has some limitations, including its relatively low solubility in aqueous solutions and its susceptibility to photobleaching.

Future Directions

There are several future directions for the use of N-Docosyl-5-nitropyridin-2-amine in scientific research. One potential application is the use of N-Docosyl-5-nitropyridin-2-amine as a tool for studying the role of NO in various diseases, including cardiovascular disease, neurodegenerative diseases, and cancer. Another potential application is the development of new fluorescent probes based on the structure of N-Docosyl-5-nitropyridin-2-amine for the detection of other reactive oxygen and nitrogen species. Additionally, further research is needed to optimize the synthesis and properties of N-Docosyl-5-nitropyridin-2-amine for use in biological systems.

Synthesis Methods

N-Docosyl-5-nitropyridin-2-amine can be synthesized using a variety of methods, including the reaction of 5-nitropyridine-2-amine with n-docosyl chloride in the presence of a base such as triethylamine. The reaction can be carried out in a solvent such as dichloromethane or chloroform.

Scientific Research Applications

N-Docosyl-5-nitropyridin-2-amine has been used in various scientific research applications, including as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. NO is an important signaling molecule that plays a role in various physiological processes, including vasodilation, neurotransmission, and immune response. N-Docosyl-5-nitropyridin-2-amine can be used to detect NO in cells and tissues by reacting with it to form a fluorescent product.

properties

CAS RN

117088-74-1

Product Name

N-Docosyl-5-nitropyridin-2-amine

Molecular Formula

C27H49N3O2

Molecular Weight

447.7 g/mol

IUPAC Name

N-docosyl-5-nitropyridin-2-amine

InChI

InChI=1S/C27H49N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-28-27-23-22-26(25-29-27)30(31)32/h22-23,25H,2-21,24H2,1H3,(H,28,29)

InChI Key

BAHKMVDPGSUEIC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCNC1=NC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCNC1=NC=C(C=C1)[N+](=O)[O-]

synonyms

2-docosylamino-5-nitropyridine

Origin of Product

United States

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